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Compound Name:
Pyrazolo[1,5-a]pyridin-5-

ylmethanol

Cat. No.: B1353643 Get Quote

An in-depth analysis of in silico and in vitro studies on pyrazolopyridine and its related scaffolds

reveals a promising class of compounds with diverse therapeutic potential. This guide provides

a comparative overview of computational docking studies and their experimental validation for

various pyrazolopyridine derivatives, offering insights for researchers and drug development

professionals.

While specific computational docking and validation studies for Pyrazolo[1,5-a]pyridin-5-
ylmethanol are not extensively documented in publicly available literature, a wealth of

research exists for the broader class of pyrazolopyridine and pyrazolo[1,5-a]pyrimidine

derivatives. These studies highlight the versatility of this scaffold in targeting a range of

biological entities, including kinases, enzymes involved in inflammation, and microbial targets.

This guide synthesizes findings from multiple studies to present a comparative analysis of their

computational predictions and subsequent experimental validations.

Comparative Analysis of Docking and Experimental
Data
The following tables summarize key findings from various studies on pyrazolopyridine

derivatives, comparing their computationally predicted binding affinities with experimentally

determined biological activities.
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Experimental and Computational Protocols
The methodologies employed across these studies, while varying in specific parameters,

generally follow a standardized workflow for computational docking and experimental

validation.

Computational Docking Workflow
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A typical computational docking protocol involves the following steps:

Target Protein Preparation: The three-dimensional structure of the target protein is obtained

from a repository like the Protein Data Bank (PDB). The protein is then prepared by

removing water molecules, adding hydrogen atoms, and assigning charges.

Ligand Preparation: The 2D or 3D structure of the pyrazolopyridine derivative is created and

optimized to its lowest energy conformation.

Docking Simulation: A docking algorithm is used to predict the binding pose and affinity of the

ligand within the active site of the protein. Software such as AutoDock Vina is commonly

utilized.[10]

Analysis of Results: The predicted binding poses are analyzed to identify key interactions,

such as hydrogen bonds and hydrophobic interactions, and the docking scores are used to

rank the potential efficacy of the compounds.
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Caption: A generalized workflow for computational molecular docking studies.

Experimental Validation Protocols
The in silico predictions are followed by in vitro and sometimes in vivo experiments to validate

the computational findings. Common experimental protocols include:

Enzyme Inhibition Assays: To determine the concentration of the compound required to

inhibit 50% of the target enzyme's activity (IC50). For instance, studies on pyrazolo[3,4-

d]pyrimidinone derivatives used in vitro assays to determine the inhibition of COX-1 and

COX-2 isozymes.[4]

Cell-Based Assays: To assess the effect of the compounds on cellular processes, such as

cell viability, proliferation, or apoptosis. For example, the cytotoxicity of pyrazolo-pyridine

fused tetrazolo-pyrimidines was evaluated against cancer cell lines like MCF-7 and HEK-

293.[1]

Antimicrobial Assays: To determine the efficacy of the compounds against various microbial

strains, often by measuring the zone of inhibition.[5][6]

Antiviral Replication Assays: To evaluate the ability of a compound to inhibit the replication of

a virus in a host cell line, as was done for 1H-pyrazolo[3,4-b]pyridine derivatives against

Herpes Simplex Virus Type-1 (HSV-1).[3]

Signaling Pathway and Target Interaction
The diverse biological activities of pyrazolopyridine derivatives stem from their ability to interact

with a variety of protein targets. For instance, several studies have focused on their potential as

kinase inhibitors, which are crucial regulators of cell signaling pathways. The diagram below

illustrates a simplified signaling pathway involving Cyclin-Dependent Kinase 2 (CDK2), a target

identified for some pyrazolopyridine derivatives, and its role in cell cycle progression.
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Caption: Inhibition of the CDK2 signaling pathway by pyrazolopyridine derivatives.

Conclusion
The collective evidence from numerous studies strongly suggests that the pyrazolopyridine

scaffold is a valuable starting point for the design of novel therapeutic agents. Computational

docking has proven to be an effective tool for identifying potential protein targets and predicting

the binding interactions of these compounds. The consistent correlation between in silico

predictions and in vitro experimental results underscores the utility of computational methods in

the early stages of drug discovery. While research on the specific compound Pyrazolo[1,5-
a]pyridin-5-ylmethanol is limited, the broader family of pyrazolopyridine derivatives continues

to be a fertile ground for the development of new drugs targeting cancer, inflammation, and

infectious diseases. Future studies that combine computational screening with robust

experimental validation will be crucial in unlocking the full therapeutic potential of this versatile

chemical class.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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